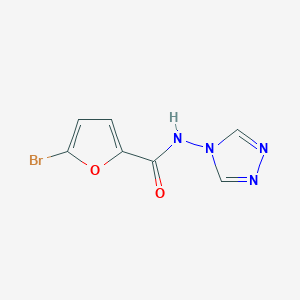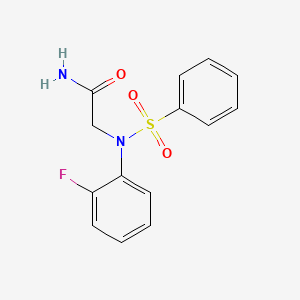
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide, also known as ENPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ENPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 315.32 g/mol. In
Scientific Research Applications
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been studied for its various applications in scientific research. It has been found to have potential as a fluorescent probe for detecting protein aggregation, as well as a potential inhibitor of protein-protein interactions. N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has also been studied for its potential use in solar cells and as a building block for organic electronics.
Mechanism of Action
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action is not yet fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide may interact with proteins through a covalent bond, leading to changes in protein structure and function.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to have low toxicity and has not shown any significant adverse effects on cells or animals in laboratory experiments. It has been shown to have a high binding affinity for proteins, making it a potential tool for studying protein structure and function.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has several advantages for use in laboratory experiments. It is easy to synthesize and purify, has low toxicity, and has a high binding affinity for proteins. However, one limitation is that N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action is not yet fully understood, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide research. One direction is to further explore its potential as a fluorescent probe for detecting protein aggregation. Another direction is to investigate its potential as a building block for organic electronics. Additionally, further research is needed to fully understand N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action and its potential as a protein-protein interaction inhibitor.
Synthesis Methods
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a reaction between 2-nitrobenzaldehyde and 2-ethoxyaniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction yields a yellow crystalline powder that can be purified through recrystallization.
properties
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-16-10-6-4-8-14(16)18-17(20)12-11-13-7-3-5-9-15(13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQAZRBPQLFBS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)

![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)





